80-Fold Improvement in DPP IV Inhibitory Potency Over the Unsubstituted Diphenyl Phosphonate Lead Compound
The bis(4-acetamidophenyl) ester derivative (11e) achieves an IC₅₀ of 0.4 ± 0.2 µM against human DPP IV, compared to 32 µM for the unsubstituted diphenyl phosphonate lead compound (5), representing an 80-fold potency gain [1]. This improvement is directly attributable to the electron-withdrawing yet resonance-moderated character of the para-acetamido substituent, which optimally tunes the electrophilicity of the phosphorus center for irreversible active-site serine phosphonylation.
| Evidence Dimension | DPP IV inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.4 ± 0.2 µM (bis(4-acetamidophenyl) 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate, 11e) |
| Comparator Or Baseline | 32 µM (diphenyl 1-(S)-prolylpyrrolidine-2(R,S)-phosphonate, compound 5) |
| Quantified Difference | 80-fold lower IC₅₀ (0.4 µM vs. 32 µM) |
| Conditions | Human recombinant DPP IV, 15 min pre-incubation at 37 °C, phosphate buffer pH 7.4; n = 5 independent determinations for 11e |
Why This Matters
An 80-fold potency improvement directly reduces the required inhibitor concentration in pharmacological assays, minimizing off-target effects and enabling more selective DPP IV probing in complex biological matrices.
- [1] Belyaev A et al. J Med Chem. 1999;42(6):1041-1052. Table 1. DOI: 10.1021/jm981033g. View Source
